molecular formula C13H11NO5S2 B13931132 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid

Cat. No.: B13931132
M. Wt: 325.4 g/mol
InChI Key: MXJYMMBWGRJYDW-UHFFFAOYSA-N
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Description

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid (molecular formula: C₁₄H₁₃NO₅S₂, average mass: 339.38 g/mol) is a rhodanine-derived thiazolidinone compound characterized by a vanillyl (4-hydroxy-3-methoxyphenyl) substituent. This structural motif is associated with antioxidant and enzyme-inhibitory properties, as seen in related compounds .

Synthesis of this compound typically follows a Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and a thiazolidinone precursor (e.g., 4-oxo-2-thioxo-3-thiazolidineacetic acid) under acidic or basic conditions, as described for structurally similar derivatives .

Properties

Molecular Formula

C13H11NO5S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C13H11NO5S2/c1-19-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(20)21-10/h2-5,15H,6H2,1H3,(H,16,17)

InChI Key

MXJYMMBWGRJYDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioureas with α-Halocarboxylic Acids

One of the classical methods to synthesize 4-thiazolidinones involves the [2+3]-cyclocondensation of thioureas or thiosemicarbazides with α-halocarboxylic acids. This reaction forms the thiazolidinone ring system, which can be further functionalized at C5.

  • For the target compound, rhodanine-3-acetic acid (a 4-oxo-2-thioxo-3-thiazolidineacetic acid derivative) is typically used as the starting material.
  • The condensation with 4-hydroxy-3-methoxybenzaldehyde (vanillin) under basic or acidic conditions leads to the formation of the 5-[(4-hydroxy-3-methoxyphenyl)methylene] derivative via a Knoevenagel condensation at the active methylene group at C5.

Knoevenagel Condensation

The most efficient and widely used method for preparing 5-arylidene-4-thiazolidinones, including the compound , is the Knoevenagel condensation between rhodanine-3-acetic acid and aromatic aldehydes.

  • Reaction conditions: Typically, the reaction is carried out in ethanol or other polar solvents, often in the presence of a base such as piperidine or triethylamine to catalyze the condensation.
  • Mechanism: The active methylene group at C5 of the thiazolidinone ring undergoes nucleophilic attack on the aldehyde carbonyl carbon, followed by dehydration to form the exocyclic double bond.
  • Yields: This method generally provides high yields (70–90%) of the desired 5-arylidene derivatives with good purity.

Michael-Type Addition and Related Reactions

Some synthetic routes involve Michael-type addition reactions where the active methylene group of 4-thiazolidinones adds to activated double bonds of arylidene malononitriles or cinnamates, leading to 5-ene derivatives.

  • This approach is less common for the specific compound but is relevant for related 5-ene-4-thiazolidinones.
  • The reaction proceeds via nucleophilic addition followed by elimination steps.

Halogenation and Dehydrohalogenation

Halogenation at the C5 position of rhodanine derivatives followed by dehydrohalogenation is another route to 5-ene-4-thiazolidinones.

  • For example, bromination of 5-(2-aryl-2-oxoethyl)-rhodanines followed by elimination yields 5-arylidene derivatives.
  • This method is useful for introducing various substituents at C5 but is more complex than direct Knoevenagel condensation.

One-Pot Multicomponent Reactions

Recent advances include one-pot three-component reactions involving:

  • A primary amine,
  • An oxo-compound (such as an aldehyde),
  • A thiolic agent (such as thioglycolic acid).

These reactions can yield 5-ene-4-thiazolidinones efficiently under microwave-assisted or conventional heating conditions.

  • This method allows for the simultaneous formation of the thiazolidinone core and the C5 substituent.
  • It is adaptable to various aldehydes, including 4-hydroxy-3-methoxybenzaldehyde.

Representative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Cyclocondensation Thiourea + α-halocarboxylic acid Reflux in ethanol or acetic acid 60–80 Forms thiazolidinone core
Knoevenagel Condensation Rhodanine-3-acetic acid + aromatic aldehyde Ethanol, piperidine, reflux 70–90 Most common for 5-arylidene derivatives
Michael-Type Addition 4-Thiazolidinone + arylidene malononitrile Ethanol, base (piperidine) 65–85 Alternative for 5-ene derivatives
Halogenation + Dehydrohalogenation 5-(2-aryl-2-oxoethyl)-rhodanine + Br2 Acetic acid, room temperature 50–75 Requires additional elimination step
One-Pot Three-Component Primary amine + aldehyde + thiolic agent Microwave or conventional heating 60–85 Efficient, adaptable to various substituents

Research Findings and Mechanistic Insights

  • The active methylene group at C5 is crucial for condensation reactions, enabling the formation of the exocyclic double bond with various aldehydes.
  • The presence of electron-donating groups such as hydroxy and methoxy on the aromatic aldehyde (as in vanillin) influences the reactivity and stability of the final product.
  • The Knoevenagel condensation is favored due to mild conditions, high selectivity, and good yields.
  • Multicomponent reactions offer greener and more efficient routes by reducing steps and purification requirements.
  • Halogenation methods provide versatile intermediates but require careful control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Substituents Melting Point (°C) pKa Key Structural Features
Target Compound C₁₄H₁₃NO₅S₂ 4-Hydroxy-3-methoxyphenyl N/A N/A Vanillyl group, conjugated system
1.1.4 () C₁₈H₁₅NO₅S₂ 4-Benzyloxy-3-methoxyphenyl 277–280 N/A Bulkier benzyloxy group increases lipophilicity
CRAA () C₁₂H₉NO₅S₂ 3,4-Dihydroxyphenyl N/A N/A Catechol group enhances redox activity
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-... () C₁₅H₁₅NO₃S₂ 4-Isopropylphenyl N/A 3.37 Isopropyl group improves membrane permeability
BH3I-1 () C₁₄H₁₂BrNO₃S₂ 4-Bromophenyl N/A N/A Bromine enhances electrophilic reactivity

Key Observations:

  • The vanillyl group in the target compound may confer antioxidant properties, similar to catechol derivatives like CRAA .
  • Electron-withdrawing groups (e.g., bromine in BH3I-1) enhance electrophilicity, which is critical for covalent binding to biological targets .

Biological Activity

5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in antifungal and anticancer contexts.

1. Synthesis of the Compound

The synthesis of thiazolidine derivatives typically involves methods such as Knoevenagel condensation and reactions with chloroformates or halo-acetic acid esters. For the compound , the synthesis may follow similar pathways, leading to derivatives that exhibit enhanced biological activity. The introduction of arylidene groups has been shown to significantly influence the biological properties of thiazolidines, enhancing their efficacy against various pathogens .

2.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazolidine derivatives, including our compound. The compound demonstrates significant activity against Candida albicans, with an IC50 value reported between 2.3 and 3.01 µM . Notably, it inhibits the PMT1 gene in C. albicans, which is crucial for cell wall integrity and morphology .

Table 1: Antifungal Activity of Thiazolidine Derivatives

CompoundTarget PathogenIC50 (µM)
5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acidC. albicans2.3 - 3.01
MycosidineC. albicans0.2 - 0.5
L-173C. parapsilosis0.03

The mechanism of action appears to involve interference with glucose transport pathways in fungal cells, suggesting a novel mode of action distinct from traditional antifungals .

2.2 Anticancer Activity

Thiazolidines have also been investigated for their anticancer properties. The compound is believed to exert its effects through various mechanisms, including the induction of apoptosis and inhibition of tumor angiogenesis . For instance, thiazolidine derivatives have been shown to affect cell cycle regulation and promote differentiation in cancer cells.

Case Study: Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that thiazolidine derivatives can significantly inhibit the growth of various cancer cell lines, showcasing their potential as anticancer agents:

  • Cell Line: MCF-7 (breast cancer)
  • IC50 Value: Varies based on substitution patterns but often falls within the low micromolar range.

3. Mechanistic Insights

The biological activity of thiazolidines is often linked to their interaction with specific molecular targets:

  • Protein Kinase Inhibition: Some derivatives act as inhibitors of tyrosine protein kinases, affecting pathways related to cell proliferation and survival .
  • PPAR Activation: Certain thiazolidines activate peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation and may contribute to their anticancer effects .

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